Indacaterol metabolite P37
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1446354-20-6 |
|---|---|
Molecular Formula |
C30H36N2O9 |
Molecular Weight |
568.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H36N2O9/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)31-13-21(33)19-5-7-22(24-20(19)6-8-23(34)32-24)40-30-27(37)25(35)26(36)28(41-30)29(38)39/h5-10,18,21,25-28,30-31,33,35-37H,3-4,11-13H2,1-2H3,(H,32,34)(H,38,39)/t21-,25-,26-,27+,28-,30+/m0/s1 |
InChI Key |
QTEUXTDFPHJNHA-IQEQWHAESA-N |
Isomeric SMILES |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)CC |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)CC |
Origin of Product |
United States |
Elucidation of P37 Metabolic Pathways and Enzymatic Mechanisms
Identification of O-Glucuronidation as the Primary Pathway for P37 Formation
The formation of metabolite P37 occurs primarily through the process of O-glucuronidation. nih.govdoi.org This phase II metabolic reaction involves the covalent attachment of a glucuronic acid moiety to the parent indacaterol (B1671819) molecule. Specifically, P37 is the 8-O-glucuronide conjugate of indacaterol, where the glucuronidation takes place at the hydroxyl group located on the quinolinone moiety of the indacaterol structure. doi.org
Following oral administration of radiolabeled indacaterol in human studies, P37 was identified as one of the most abundant circulating metabolites, contributing significantly to the total drug-related material in serum. nih.govresearchgate.net The structural assignment of P37 as a glucuronide of indacaterol was confirmed through mass spectrometry, which revealed a protonated molecular ion at m/z 569, a value 176 atomic mass units greater than that of the parent drug, corresponding to the addition of a glucuronic acid residue. doi.org Further confirmation was achieved by comparing its chromatographic retention time with a synthetically created standard. doi.org While O-glucuronidation to form P37 is a major pathway, other glucuronidation products, such as an N-glucuronide conjugate (P37.7), have also been identified, though P37 remains a more prominent metabolite. nih.govdoi.org
Enzymatic Catalysis of Indacaterol to P37
The enzymatic conversion of indacaterol to its P37 metabolite is a highly specific process, primarily catalyzed by a particular isoform of the UDP-glucuronosyltransferase enzyme family.
Specificity of UGT Isoforms in P37 Biogenesis
While multiple UGT isoforms exist within the human body, the biogenesis of P37 demonstrates a high degree of specificity. nih.govnih.govimrpress.com Investigations have shown that UGT1A1 is the only UGT isoform that significantly metabolizes indacaterol to its phenolic O-glucuronide (P37). drugbank.com Although other UGT isoforms are involved in the glucuronidation of other drugs and endogenous substances, their contribution to the formation of P37 appears to be minimal. researchgate.netfrontiersin.org This high specificity highlights the critical role of UGT1A1 in this particular metabolic pathway of indacaterol. doi.org
Contributions of Other Metabolic Enzymes and Pathways to Indacaterol Disposition
Data Tables
Table 1: Key Metabolites of Indacaterol
| Metabolite ID | Description | Formation Pathway | Primary Enzyme(s) |
| P37 | 8-O-glucuronide conjugate of indacaterol | O-glucuronidation | UGT1A1 |
| P26.9 | Monohydroxylated indacaterol | Hydroxylation | CYP3A4 |
| P19 | Glucuronide conjugate of P26.9 | Glucuronidation | UGTs |
| P37.7 | N-glucuronide conjugate of indacaterol | N-glucuronidation | UGTs |
Table 2: Enzymes Involved in Indacaterol Metabolism
| Enzyme | Family | Primary Role in Indacaterol Metabolism | Resulting Metabolite(s) |
| UGT1A1 | UDP-glucuronosyltransferase | O-glucuronidation of indacaterol | P37 |
| CYP3A4 | Cytochrome P450 | Hydroxylation of indacaterol | P26.9 |
In Vitro and Ex Vivo Metabolic Studies of Indacaterol Leading to P37
Metabolism in Subcellular Fractions
Studies utilizing subcellular fractions, particularly hepatic microsomes and recombinant enzymes, have been instrumental in identifying the primary enzymatic pathways responsible for the conversion of indacaterol (B1671819) to P37.
Hepatic Microsomal Studies in the Formation of P37
In vitro investigations using human liver microsomes have demonstrated that the primary metabolic route for indacaterol is glucuronidation, leading to the formation of the phenolic O-glucuronide, P37. fda.gov When incubated with human liver microsomes in the presence of the necessary cofactors, NADPH and UDPGA, indacaterol was primarily converted to P37. fda.gov The formation of P37 in these microsomal systems was found to be significantly more efficient than the monooxygenation pathways that produce other metabolites like P26.9 and P30.3. fda.gov Specifically, the intrinsic clearance (Vmax/Km) for the formation of P37 was determined to be approximately 5-fold higher than that for the main monooxygenation product, P26.9. fda.gov These findings from human liver microsomal studies underscore the prominence of glucuronidation in the hepatic metabolism of indacaterol. fda.gov
Investigations with Recombinant Human UGT Enzymes
To pinpoint the specific enzymes responsible for the glucuronidation of indacaterol, studies were conducted using a panel of recombinant human UDP-glucuronosyltransferase (UGT) enzymes. These investigations have unequivocally identified UGT1A1 as the principal isoform catalyzing the formation of the P37 metabolite. fda.govtga.gov.au When [3H]QAB149 (an early designation for indacaterol) was incubated with various recombinant UGT enzymes, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15, the phenolic O-glucuronide P37 was predominantly formed in the reactions containing UGT1A1. fda.gov This specific and high-affinity interaction highlights the critical role of UGT1A1 in the metabolic clearance of indacaterol to its P37 conjugate. fda.govresearchgate.net
Metabolism in Tissue Slices and Cell Cultures
To further understand the metabolism of indacaterol in a more physiologically relevant context, studies have been performed using intact cellular systems such as liver slices and cultured hepatocytes from both human and animal sources.
Studies Utilizing Human Liver Slices and Hepatocytes
Experiments conducted with human liver slices and hepatocytes have corroborated the findings from subcellular fraction studies, confirming that glucuronidation is a major biotransformation pathway for indacaterol. fda.govtga.gov.au In these ex vivo systems, which maintain the cellular architecture and a broader complement of metabolic enzymes, the formation of the phenolic O-glucuronide P37 was a significant metabolic event. tga.gov.au The consistent observation of P37 formation across human liver microsomes, hepatocytes, and liver slices provides strong evidence for the importance of this pathway in the human hepatic metabolism of indacaterrrol. tga.gov.auresearchgate.net
Comparative Analysis in Animal Liver Slices (e.g., Rat, Dog)
Comparative metabolic studies using liver slices from different animal species have revealed notable inter-species variations in the extent of indacaterol metabolism. The formation of the O-glucuronide metabolite P37 has been observed in vitro in both rat and dog liver slices. tga.gov.au However, the rate of O-glucuronidation was found to be more extensive in rats and rabbits as compared to dogs and humans. tga.gov.au This suggests species-specific differences in the activity or expression of the UGT enzymes responsible for P37 formation. In contrast, N-glucuronidation was more pronounced in mice than in other laboratory animals and humans. tga.gov.au
| Species | O-Glucuronidation (P37 Formation) in Liver Slices |
| Human | Observed |
| Rat | Observed, more extensive than in dogs and humans |
| Dog | Observed |
| Mouse | N-glucuronidation more extensive than O-glucuronidation |
| Rabbit | O-glucuronidation more extensive than in dogs and humans |
In Vivo Disposition and Quantitative Contribution of P37
Metabolite Profiling and Identification in Biological Fluids
Following administration, indacaterol (B1671819) is metabolized through various pathways. One of the principal routes is direct glucuronidation.
P37 is identified as the phenolic O-glucuronide of indacaterol, also designated as the 8-O-glucuronide conjugate. nih.govtga.gov.auresearchgate.netfda.gov Its formation is catalyzed by the specific enzyme UGT1A1, which is the sole UGT isoform responsible for metabolizing indacaterol to this phenolic O-glucuronide. tga.gov.aufda.govtga.gov.aueuropa.eu
Metabolite profiling studies in humans after the oral administration of radiolabeled indacaterol have successfully identified P37 in serum. nih.govtga.gov.auresearchgate.net Alongside P37, other significant metabolites were detected in circulation, including a hydroxylated derivative (P26.9), a glucuronide of the hydroxylated derivative (P19), and an N-glucuronide of indacaterol. nih.govtga.gov.au Further metabolites resulting from the cleavage of the parent molecule have also been identified. nih.gov In vitro studies have confirmed the production of P37 in human liver microsomes and slices. fda.govtga.gov.au The metabolic pathway leading to P37 has also been observed in vivo across various species, including mice, rats, rabbits, and dogs. tga.gov.au
Relative Abundance of P37 in Systemic Circulation and Serum Exposure
While unchanged indacaterol is the primary drug-related component in the systemic circulation, P37 is one of the most prominent metabolites. nih.govtga.gov.au
Following a single oral dose of radiolabeled indacaterol to healthy male subjects, unchanged indacaterol accounted for approximately 30% to 32.5% of the total drug-related area under the curve (AUC) over 24 hours in serum. nih.govfda.gov The metabolite P37, along with monohydroxylated indacaterol (P26.9) and its glucuronide conjugate (P19), were the most abundant metabolites detected. nih.gov The contribution of each of these major metabolites to the total radioactivity in serum ranged from 4% to 13%. nih.govresearchgate.net One analysis specified that P37 contributed 4.2% to the serum exposure (AUC 0-24h). fda.gov A separate group of co-eluting metabolites, which included the N-glucuronide P37.7, contributed a combined 12.5% to 12.9%. nih.govfda.gov
| Component | Contribution to Total Drug-Related AUC(0-24h) in Serum |
| Unchanged Indacaterol | ~30% - 32.5% nih.govfda.gov |
| Metabolite P37 | 4.2% - 13% nih.govresearchgate.netfda.gov |
| Metabolite P26.9 | 4% - 13% (specifically 12.4%) nih.govresearchgate.netfda.gov |
| Metabolite P19 | 4% - 13% (specifically 5.8%) nih.govresearchgate.netfda.gov |
| Co-eluting Metabolites (P37.7, P38.2, P39) | ~12.5% - 12.9% nih.govfda.gov |
This table presents the relative abundance of indacaterol and its major metabolites in human serum after a single oral dose of radiolabeled indacaterol.
Excretion Pathways of P37 and Parent Compound-Related Material
The elimination of indacaterol and its metabolites occurs predominantly through the fecal route. nih.govtga.gov.audrugbank.com
In a human absorption, distribution, metabolism, and excretion (ADME) study using orally administered radiolabeled indacaterol, a near-complete mass balance was achieved, with at least 90% of the dose recovered in the excreta. nih.govtga.gov.au The fecal route was the dominant pathway, accounting for a mean of 85% of the administered radioactive dose. nih.govresearchgate.net The primary components found in feces were unchanged indacaterol (approximately 54% of the dose) and hydroxylated indacaterol metabolites (P26.9), which accounted for 17% to 23% of the dose. nih.govresearchgate.netdrugbank.com
The urinary route represents a minor excretion pathway for indacaterol-related material. nih.govdrugbank.com On average, about 10% of the total dose was recovered in urine. nih.govresearchgate.net Unchanged indacaterol constituted a very small fraction of this, at approximately 0.3% of the total dose. nih.gov No single metabolite, including P37, was found to contribute more than 1.3% of the administered dose in the urine. nih.govresearchgate.net One report noted that the glucuronide metabolites P19, P37, and P37.7 collectively accounted for only 1.35% of the total excreted dose, despite their significant presence in the systemic circulation. tga.gov.au
| Excretion Route | Total Radioactivity (% of Dose) | Major Components (% of Dose) |
| Feces | ~85% nih.govresearchgate.net | Unchanged Indacaterol (54%) nih.govdrugbank.com Hydroxylated Metabolites (P26.9) (17-23%) nih.govdrugbank.com |
| Urine | ~10% nih.govresearchgate.net | Unchanged Indacaterol (~0.3%) nih.gov Individual Metabolites (including P37) (<1.3% each) nih.govresearchgate.net |
This table summarizes the excretion of indacaterol-related material in humans following a single oral dose.
Comparative Metabolism and Interspecies Differences in P37 Formation
Qualitative and Quantitative Variations in P37 Formation Across Species
In humans, following oral administration of radiolabeled indacaterol (B1671819), metabolite P37 is one of the most abundant metabolites circulating in serum. nih.gov It, along with monohydroxylated indacaterol (P26.9) and its glucuronide conjugate (P19), contributes significantly to the total drug-related material, with each accounting for 4% to 13% of the total radioactivity in the 24-hour serum pool. nih.govresearchgate.net The formation of P37 occurs via direct O-glucuronidation of the parent compound. fda.govtga.gov.au
Significant inter-species variation exists in the primary metabolic pathways of indacaterol. tga.gov.au While O-glucuronidation to form P37 is a prominent pathway in humans, other pathways are more active in certain animal species. tga.gov.au For instance, N-glucuronidation, which forms metabolite P37.7, was found to be more extensive in mice than in other laboratory species or humans. tga.gov.au This highlights a qualitative difference in the metabolic preference between species.
Furthermore, the route of administration can markedly influence the metabolic profile, a phenomenon known as route-dependency, which has been observed in mice, rats, and dogs. tga.gov.au When indacaterol is administered via routes other than oral, such as inhalation, there is greater systemic exposure to the parent drug and consequently less exposure to the O-glucuronide metabolite, P37. tga.gov.au
| Metabolite ID | Metabolite Name | Contribution to Total Drug-Related AUC0-24h in Human Serum | Metabolic Pathway |
|---|---|---|---|
| P37 | 8-O-glucuronide conjugate of indacaterol | 4% to 13% nih.gov | Direct O-glucuronidation fda.gov |
| P26.9 | Monohydroxylated indacaterol | 4% to 13% nih.gov | Hydroxylation (CYP3A4) drugbank.com |
| P19 | Glucuronide conjugate of P26.9 | 4% to 13% nih.gov | Glucuronidation of hydroxylated metabolite nih.gov |
| P37.7 | N-glucuronide (2-amino) conjugate | Part of a 12.5% combined contribution nih.gov | N-glucuronidation tga.gov.au |
Influence of Species-Specific Metabolic Enzyme Activities on P37 Exposure
The formation of metabolite P37 is directly governed by the activity of specific drug-metabolizing enzymes. In vitro investigations have conclusively identified that Uridine Diphosphate Glucuronosyltransferase 1A1 (UGT1A1) is the key enzyme, and indeed the only UGT isoform, responsible for the metabolic clearance of indacaterol to its phenolic O-glucuronide, P37. fda.govdrugbank.compom.go.ideuropa.eu
While CYP3A4 is the predominant isoenzyme responsible for the initial hydroxylation of indacaterol to metabolites like P26.9, the subsequent glucuronidation steps and the direct glucuronidation to P37 are handled by UGT enzymes. drugbank.compom.go.idnih.gov The interspecies variability in P37 formation can, therefore, be attributed to differences in the expression and activity of UGT1A1. The higher prevalence of N-glucuronidation in mice, for example, suggests a different balance of active glucuronidation enzymes in that species compared to humans. tga.gov.au
The interplay with other proteins, such as the efflux transporter P-glycoprotein (P-gp), for which indacaterol is a low-affinity substrate, can also influence the intracellular concentration of indacaterol available for metabolism by enzymes like UGT1A1. fda.govpom.go.idnih.gov Differences in P-gp expression and function across species could contribute to variations in metabolite exposure. nih.gov
Implications of Interspecies Differences for Preclinical Metabolic Assessment
The pronounced qualitative and quantitative differences in P37 formation across species have significant implications for the preclinical assessment of indacaterol. A crucial aspect of preclinical safety evaluation is to ensure that animal models are exposed to all significant human metabolites at concentrations sufficient to unmask any potential toxicities. nih.gov
While the metabolism of indacaterol is considered qualitatively similar across species in that major pathways are present, the quantitative differences are substantial. fda.gov Preclinical studies in rats and dogs are designed to achieve high exposure levels. Estimates show that at the highest doses tested in long-term inhalation studies, the exposure to metabolite P37 was 1.1 to 1058 times higher in rats and 2.6 to 22 times higher in dogs compared to the exposure in humans at the maximum recommended therapeutic dose. tga.gov.au
This demonstrates that despite quantitative differences in metabolic pathways, the preclinical species used (rats and dogs) were adequately exposed to P37, covering any potential safety concerns related to this specific metabolite. Understanding these interspecies differences is critical for designing appropriate preclinical toxicology studies and for accurately extrapolating the findings to predict human safety. nih.govfda.gov It underscores the necessity of not only identifying metabolic pathways but also quantifying metabolite exposure in relevant preclinical species to ensure a thorough risk assessment. tga.gov.au
Advanced Analytical Methodologies for Indacaterol Metabolite P37
Chromatographic Techniques for Separation and Detection
Chromatographic techniques are fundamental in separating complex mixtures of drug-related compounds from biological matrices. High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of this analytical endeavor.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC methods are widely used for the qualitative and quantitative estimation of indacaterol (B1671819) and its metabolites in pharmaceutical formulations and biological fluids. ijpacr.com These techniques utilize a stationary phase, often a C18 column, and a mobile phase to separate compounds based on their physicochemical properties. ijpacr.comnih.gov UPLC, with its use of smaller particle-sized columns (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times. waters.com This is particularly beneficial for resolving structurally similar metabolites. waters.com For instance, a UPLC method was successfully developed for the analysis of indacaterol in rat lung tissue, demonstrating the technique's capability in complex biological matrices. nih.govnih.gov
Several studies have detailed specific HPLC and UPLC methods for indacaterol analysis. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an acidified aqueous buffer. ijpacr.comnih.gov Detection is often achieved using UV detectors or, more powerfully, mass spectrometers. nih.govd-nb.info The retention times of the parent drug and its metabolites, including P37, are key parameters for their initial identification and separation. nih.gov
| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| HPLC | Reprosil 100 C18 (150 × 4.6 mm, 5µm) | Acidified water-methanol (30:70, v/v) | MS/MS | Indacaterol in plasma | ijpacr.com |
| HPLC | Reversed C18 | Acidified water: methanol (30:70, v/v) | MS/MS | Indacaterol in human urine | ijpacr.com |
| UPLC | Hypersil gold C18, 2.2 µm (2.1 × 100 mm) | Methanol and acidified water (pH 5.0) (50:50, by volume) | UV (220 nm) | Indacaterol in rat lung tissue | nih.gov |
| UPLC-MS/MS | Reversed phase | Not specified | MS/MS | Glycopyrronium and Indacaterol in human plasma | anapharmbioanalytics.com |
Specialized Separation Approaches (e.g., Molecular Imprinting Solid-Phase Extraction)
To enhance the selectivity and sensitivity of metabolite analysis, specialized separation techniques are often employed prior to chromatographic analysis. One such powerful technique is Molecularly Imprinted Solid-Phase Extraction (MISPE). nih.govnih.gov MISPE involves the creation of synthetic polymers with tailor-made recognition sites for a specific target molecule, in this case, indacaterol. nih.govmdpi.com This results in a highly selective sorbent that can effectively isolate the target analyte and its structurally related metabolites from complex biological matrices like plasma or tissue homogenates. nih.govfrontiersin.org
A study on the pharmacokinetics of indacaterol in rat lungs successfully utilized a MISPE cartridge for sample purification. nih.govnih.gov The molecularly imprinted polymer was synthesized using indacaterol as a template, resulting in a high binding capacity and selectivity for the drug. researchgate.netnih.govnih.gov This selective extraction minimizes matrix effects and allows for more accurate quantification by subsequent UPLC analysis. The optimal conditions for the MISPE process, including the choice of loading, washing, and eluting solvents, are critical for achieving high recovery of the analyte. nih.govnih.gov
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool in metabolite analysis, providing detailed structural information and enabling highly sensitive quantification.
Challenges in Metabolite Identification at Low Concentrations
A significant hurdle in the analysis of drug metabolites is their often very low concentrations in biological fluids. nih.govnih.gov This is particularly true for potent drugs like indacaterol, which are administered in sub-milligram doses. researchgate.netnih.gov The low abundance of metabolites can make their detection and structural elucidation by mass spectrometry exceptionally challenging. researchgate.netnih.gov Generating sufficient spectral data for confident identification of metabolites of slowly metabolized compounds can be difficult. nih.gov Furthermore, the complexity of biological matrices can interfere with the analysis, requiring highly selective and sensitive analytical methods. nih.gov
Application of Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become the gold standard for the definitive identification and quantification of drug metabolites. fda.govresearchgate.netnih.gov LC-MS combines the powerful separation capabilities of LC with the mass-analyzing capabilities of MS. fda.gov LC-MS/MS takes this a step further by allowing for the fragmentation of selected ions, providing characteristic fragmentation patterns that are used for structural confirmation. fda.gov
In the context of indacaterol metabolism, LC-MS/MS has been instrumental in identifying and quantifying various metabolites, including P37. researchgate.netfda.gov For example, in a human mass balance study, the structures of indacaterol metabolites were characterized using LC/MS and LC/MS/MS with an electrospray ionization (ESI) source in positive mode. fda.gov Validated LC-MS/MS methods have been developed for the quantification of indacaterol in human plasma and urine, demonstrating high specificity, accuracy, and precision. nih.govresearchgate.net These methods often employ a simple liquid-liquid extraction or solid-phase extraction for sample preparation, followed by analysis on a C18 column and detection by MS/MS. nih.govresearchgate.net The use of an internal standard is crucial for accurate quantification. nih.gov
| Parameter | Details | Reference |
|---|---|---|
| Ionization | Electrospray Ionization (ESI), positive mode | fda.gov |
| Mass Analyzer | Quadrupole | fda.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Indacaterol m/z | 393.3 | nih.gov |
| Indacaterol MS/MS daughter ion m/z | 173.2 | nih.gov |
| Linearity Range (Urine) | 0.075 - 100 ng/mL | nih.gov |
| Linearity Range (Plasma) | 0.075 - 100 ng/mL | researchgate.net |
Radiometric Detection in Metabolite Profiling Studies
Radiolabeling studies, where a radioactive isotope (such as ¹⁴C or ³H) is incorporated into the drug molecule, are a cornerstone of drug metabolism research. researchgate.netfda.gov These studies allow for the comprehensive tracking of all drug-related material in the body, ensuring a complete mass balance assessment. fda.gov
In the case of indacaterol, a human absorption, metabolism, and excretion (AME) study was conducted using [¹⁴C]indacaterol. researchgate.netnih.gov Following oral administration, metabolite patterns in serum, urine, and feces were determined by liquid chromatography coupled with radiometric detection. fda.gov This technique involves passing the eluate from the HPLC column through a radioactivity detector, which measures the amount of radioactivity in different chromatographic peaks. waters.com
This approach allows for the quantification of total drug-related material in each metabolite peak, expressed as a percentage of the administered radioactive dose. fda.gov In the human AME study of indacaterol, this method revealed that unmodified indacaterol was the most abundant circulating component, while the 8-O-glucuronide conjugate (P37) was one of the most abundant metabolites, contributing significantly to the total radioactivity in serum. researchgate.netnih.govebi.ac.uk The combination of radiometric detection for profiling and quantification with mass spectrometry for structural identification provides a powerful and comprehensive picture of the metabolic fate of a drug. fda.gov
Functional Characterization of Indacaterol Metabolite P37 in Non Human Systems
Assessment of Receptor Binding Affinity (e.g., β2-adrenoceptor affinity)
The primary mechanism of action for indacaterol (B1671819) is its agonist activity at the β2-adrenoceptor (β2-AR), which leads to bronchodilation. nih.gov Therefore, the binding affinity of its metabolites for this receptor is a critical determinant of their potential to contribute to the drug's therapeutic effect.
Research conducted on non-human systems has demonstrated that the O-glucuronidated indacaterol metabolite, P37, possesses no appreciable affinity for the β2-adrenoceptor. researchgate.net This lack of significant binding indicates that the glucuronidation of indacaterol at the 8-O-position results in a compound that does not effectively interact with the target receptor responsible for bronchodilation.
Table 1: β2-Adrenoceptor Binding Affinity of Indacaterol Metabolite P37
| Compound | Receptor | Binding Affinity |
|---|
Investigation of Inactivity in Relevant Pharmacological Assays (e.g., functional assays related to bronchodilation)
Consistent with its lack of receptor binding affinity, metabolite P37 is considered to be pharmacologically inactive. Functional assays designed to measure bronchodilatory effects rely on the activation of the β2-adrenoceptor. Given that P37 does not bind to this receptor, it is not expected to elicit a response in such assays.
While other hydroxylated metabolites of indacaterol have been shown to have an inferior activity profile and could not compete with the parent drug's duration of action in functional assays, the glucuronide P37 is distinguished by its lack of receptor interaction. fda.gov This fundamental inactivity at the target receptor means that it does not contribute to the pharmacological effects of indacaterol. researchgate.netfda.gov
Table 2: Pharmacological Activity of this compound in Functional Assays
| Assay Type | Predicted Outcome | Rationale |
|---|
Table of Compounds
| Compound Name |
|---|
| Indacaterol |
| Indacaterol metabolite P19 |
| Indacaterol metabolite P26.9 |
| Indacaterol metabolite P30.3 |
| This compound |
| Salmeterol |
| Formoterol |
Future Directions in Indacaterol Metabolite P37 Research
Elucidation of Minor Metabolic Pathways and Novel P37 Conjugates
Future research will likely focus on identifying and characterizing other, less abundant, metabolites of indacaterol (B1671819) that may be precursors or subsequent products related to P37. This could involve the exploration of secondary conjugation reactions, where P37 itself or other primary metabolites undergo further modification. Uncovering these minor pathways will provide a more complete picture of indacaterol's biotransformation and the potential role of various conjugating enzymes beyond UGT1A1.
Advanced Computational Modeling for P37 Metabolic Prediction
The use of advanced computational modeling presents a promising frontier for predicting the metabolic fate of indacaterol, including the formation of P37. In silico techniques, such as physiologically based pharmacokinetic (PBPK) modeling, are increasingly being used to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of drugs. mdpi.com
For indacaterol, PBPK models have already been developed to predict its pharmacokinetic parameters. mdpi.comdntb.gov.ua Future efforts in this area could focus specifically on refining these models to better predict the formation rates and concentrations of individual metabolites like P37. This would involve incorporating detailed information about the activity of specific metabolizing enzymes, such as CYP3A4 and UGT1A1, which are known to be involved in indacaterol's metabolism. researchgate.netpatsnap.com By simulating various physiological and pathological conditions, these models could help anticipate how factors like genetic polymorphisms in metabolizing enzymes or drug-drug interactions might influence the levels of P37. Molecular docking studies could also provide insights into the binding interactions between indacaterol and metabolizing enzymes at an atomic level. frontiersin.orgchemrxiv.org
Development of Highly Sensitive and Selective Analytical Tools for P37 Bioanalysis
The accurate quantification of P37 and other indacaterol metabolites in biological matrices is crucial for pharmacokinetic studies and for understanding their clinical relevance. The low concentrations of these metabolites, particularly at therapeutic doses, necessitate the development of highly sensitive and selective analytical methods. researchgate.net
Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for the bioanalysis of indacaterol and its metabolites. tga.gov.auresearchgate.net Future advancements in this area may involve the development of even more sensitive mass spectrometry instrumentation and innovative sample preparation techniques, such as molecularly imprinted solid-phase extraction (MISPE), to achieve lower limits of quantification. nih.gov The development of validated bioanalytical methods with high precision and accuracy is essential for reliably measuring P37 concentrations in various biological samples, including plasma, urine, and potentially lung tissue, the site of action for indacaterol. researchgate.netnih.gov
Q & A
How is Indacaterol metabolite P37 identified and quantified in human serum, and what methodological challenges arise in low-dose studies?
Basic Question
P37 (8-O-glucuronide conjugate of Indacaterol) is identified using liquid chromatography-mass spectrometry (LC-MS) combined with radiolabeled [¹⁴C]indacaterol to track metabolite distribution. Quantification relies on measuring radioactivity in serum AUC pools and comparing chromatographic peaks against reference standards . Challenges include low metabolite abundance (P37 contributes only 4–13% to total radioactivity) and submilligram doses, which complicate structural elucidation due to signal-to-noise limitations in mass spectrometry .
Why is oral administration of Indacaterol preferred over inhalation in metabolic studies, and how does this affect pharmacokinetic interpretations?
Advanced Question
Oral administration was chosen in radiolabeled studies to avoid complications from inhaled radioactive particles, such as uneven lung deposition and safety concerns . However, this alters pharmacokinetics: oral dosing results in lower systemic exposure (Cₘₐₓ = 0.47 ng/mL) compared to inhaled delivery, necessitating careful extrapolation to clinical settings. Researchers must account for bioavailability differences and validate findings using complementary inhalation pharmacokinetic models .
What are the primary metabolic pathways leading to P37 formation, and how do competing pathways influence its abundance?
Basic Question
P37 is formed via glucuronidation at the 8-hydroxy position of Indacaterol, a Phase II metabolism pathway mediated by UDP-glucuronosyltransferases. Competing pathways include hydroxylation (producing P26.9) and N-glucuronidation (P37.7), which collectively reduce P37's relative contribution to 4–13% of total metabolites. Enzymatic assays with liver microsomes and recombinant UGT isoforms can clarify pathway dominance .
How can researchers resolve discrepancies in P37 excretion data between fecal (54% Indacaterol) and urinary (0.3%) recovery?
Advanced Question
The fecal predominance suggests enterohepatic recirculation or incomplete intestinal absorption. Methodologically, dual-labeling studies (e.g., ³H/¹⁴C) and bile duct cannulation in preclinical models can differentiate biliary excretion from direct intestinal secretion. In humans, timed fecal collections paired with plasma AUC analysis improve excretion profile accuracy .
What statistical approaches are recommended for analyzing P37's pharmacodynamic effects in heterogeneous COPD populations?
Advanced Question
Linear regression models incorporating covariates like smoking history and short-acting bronchodilator response (SABD) effectively stratify patients. For example, a 1% increase in SABD response correlates with a 0.8 L improvement in FEV₁ after P37 exposure . Bayesian hierarchical models account for inter-individual variability in pharmacokinetic-pharmacodynamic (PK-PD) studies, while sensitivity analyses prioritize variables like COPD severity and exacerbation history .
Which physicochemical properties of P37 are critical for optimizing bioanalytical assays?
Basic Question
Key properties include:
- LogP : -1.2 (polar due to glucuronide moiety), requiring reverse-phase HPLC with hydrophilic interaction chromatography (HILIC) for separation.
- Ionization : Negative-mode electrospray ionization (ESI) enhances detection in LC-MS.
- Stability : Susceptibility to β-glucuronidase hydrolysis necessitates immediate acidification of biological samples to pH 2–3 .
How should clinical trials evaluate P37's role in Indacaterol's efficacy, particularly in tuberculosis-destroyed lungs?
Advanced Question
Post-hoc analyses of trials like INFINITY recommend stratified randomization based on tuberculosis history and airflow limitation severity. Endpoints should include FEV₁, St. George’s Respiratory Questionnaire (SGRQ) scores, and exacerbation rates. Protocol adherence to GOLD guidelines and CONSORT reporting standards ensures reproducibility .
What advanced techniques improve structural elucidation of P37 and its isomers?
Advanced Question
High-resolution mass spectrometry (HR-MS) with collision-induced dissociation (CID) fragments the glucuronide moiety (m/z 176.032), distinguishing P37 from positional isomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹³C HSQC, confirms the 8-O-glucuronide linkage but requires microgram-scale purification via semi-preparative HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
